molecular formula C7H14Cl2N4O B1402580 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride CAS No. 1361116-26-8

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride

Cat. No. B1402580
M. Wt: 241.12 g/mol
InChI Key: JSGLFUDRBLHZQF-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride, abbreviated as N-[2-(2-AE-2H-PZ-3-yl)-ACM] DHC, is a widely used compound in scientific research. It is a small molecule with a molecular weight of approximately 200. This compound has multiple applications in scientific research, including synthesis methods, biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

Synthesis and Characterization of Pyrazole-Acetamide Derivatives

Pyrazole-acetamide derivatives, including N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride, have been synthesized and characterized using various spectroscopic techniques. Studies have demonstrated the formation of Co(II) and Cu(II) coordination complexes with these derivatives, revealing insights into their structural properties and coordination chemistry. The solid-state structures of these complexes were established using single crystal X-ray crystallography, providing detailed information about their molecular geometry and hydrogen bonding interactions. These complexes exhibited significant antioxidant activity, highlighting their potential applications in scientific research (Chkirate et al., 2019).

Development of Heterocyclic Compounds

The compound has been employed in the synthesis of various heterocyclic structures. Studies have detailed the synthesis pathways and reactions involved in creating pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, incorporating the antipyrine moiety. These developments underscore the compound's versatility in generating novel heterocyclic compounds with potential applicability in medicinal chemistry and pharmaceutical research (Farag et al., 2004).

Applications in Synthesis and Molecular Analysis

Synthesis of Novel Molecular Structures

Research has explored the synthesis of various molecular structures using N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride as a precursor or intermediary. These syntheses have led to the formation of complex molecular structures with potential applications in drug development, molecular sensing, and chemical analysis. The compound's reactivity and the formation of stable structures suggest its importance in synthetic chemistry and drug design (Al-Matar et al., 2010).

Molecular Docking and Antitumor Activity

Studies have also focused on the compound's role in the synthesis of molecules with antitumor properties. The synthesized structures have been subjected to molecular docking analysis, revealing their potential interaction with specific biological targets. These findings suggest the compound's relevance in the design and synthesis of new anticancer drugs, with further research required to fully understand its therapeutic potential (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-[2-(2-aminoethyl)pyrazol-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-6(12)10-7-2-4-9-11(7)5-3-8;;/h2,4H,3,5,8H2,1H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLFUDRBLHZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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